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Compound of Interest

Compound Name: Tunicamycin A1

CAS No.: 66081-37-6

Cat. No.: B10782689

Get Quote

Executive Summary
Tunicamycin is not a single chemical entity but a nucleoside antibiotic complex composed of at

least ten homologous structures. Tunicamycin A1 (often designated as Homolog A or

Tunicamycin I in specific nomenclatures) represents the C14-fatty acyl homologue of this

complex. It is a critical tool in glycobiology for inducing Endoplasmic Reticulum (ER) stress by

selectively inhibiting the first step of N-linked glycosylation.

This guide provides a definitive structural analysis of Tunicamycin A1, distinguishing it from its

higher-molecular-weight homologues (B, C, D series), and details the physicochemical

properties required for precise analytical characterization and experimental design.

Chemical Architecture of Tunicamycin A1
The structural uniqueness of Tunicamycin A1 lies in its "mimicry" architecture. It is designed

by nature to simulate the transition state of the UDP-GlcNAc:dolichyl-phosphate GlcNAc-1-

phosphate transferase reaction.
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Core Components
The molecule consists of four distinct structural domains:

Uracil Moiety: A nucleobase that mimics the uridine component of UDP-GlcNAc.

Tunicamine: An unusual 11-carbon dialdose sugar backbone (undecose) that serves as the

scaffold.[1][2]

N-Acetylglucosamine (GlcNAc): Linked via an anomeric-to-anomeric (

-1",11') glycosidic bond to the tunicamine.[1][2]

Fatty Acyl Side Chain (The Variable Region): In Tunicamycin A1, this is a 14-carbon

branched unsaturated chain.

Structural Specification (Tunicamycin A1)
IUPAC Name: (E)-N-[(2S,3R,4R,5R,6R)-2-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-

(hydroxymethyl)oxan-2-yl]oxy]-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-

hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-12-methyltridec-2-enamide

Molecular Formula:

[3]

Molecular Weight: 816.90 g/mol [3][4]

Exact Mass: 816.4004 Da

Fatty Acid Identity:trans-12-methyl-2-tridecenoyl (Iso-C14:1).

Note: The chain length is 14 carbons total. The "12-methyltridec" nomenclature indicates a

13-carbon chain with a methyl group at position 12, totaling 14 carbons.

Structural Topology Diagram
The following diagram illustrates the connectivity of Tunicamycin A1, highlighting the specific

fatty acid tail that distinguishes it from Homologs B, C, and D.
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Caption: Structural topology of Tunicamycin A1. The C14 fatty acid tail is the defining feature

of the A1 homologue.

Physicochemical Profile & Stability
Understanding the physical limits of Tunicamycin A1 is crucial for preventing experimental

artifacts, such as precipitation in cell culture media.

Key Properties Table

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b10782689/docs?utm_src=pdf-body-img#technical-guide-tunicamycin-a1-chemical-structure-and-molecular-characterization
https://www.benchchem.com/product/b10782689/docs?utm_src=pdf-body#technical-guide-tunicamycin-a1-chemical-structure-and-molecular-characterization
https://www.benchchem.com/product/b10782689/docs?utm_src=pdf-body#technical-guide-tunicamycin-a1-chemical-structure-and-molecular-characterization
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10782689?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value / Description Notes

Molecular Weight 816.90 g/mol
Specific to Homolog A1 (

)

Appearance White to off-white powder Hygroscopic

Solubility (Water) Insoluble
Do not attempt to dissolve

directly in neutral buffers.

Solubility (Organic) DMSO (up to 50 mM)
Recommended vehicle for

stock solutions.

Solubility (Alkaline) Soluble in 10-25 mM NaOH

Use with caution; high pH can

degrade the amide bond over

time.

UV Maxima 205 nm, 260 nm
Consistent with Uracil

chromophore.

pKa ~9.5 (Uracil NH)
Ionizes at high pH, aiding

solubility.

Stability & Storage Protocol
Stock Solution: Dissolve in DMSO at 5–10 mg/mL. Aliquot and store at -20°C.

Stability: Stable for >2 years at -20°C in DMSO. Avoid repeated freeze-thaw cycles (limit to

<3).

Working Solution: Dilute stock into aqueous buffer immediately prior to use. Ensure final

DMSO concentration is <0.5% to avoid vehicle toxicity.

Mechanism of Action: Structural Basis
Tunicamycin A1 functions as a substrate mimic for the enzyme GlcNAc-1-phosphate

transferase (GPT) (also known as DPAGT1 in humans and MraY in bacteria).

The "Key and Keyhole" Mechanism
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The enzyme GPT catalyzes the transfer of GlcNAc-1-P from UDP-GlcNAc to the lipid carrier

Dolichol-Phosphate. Tunicamycin blocks this by occupying the active site with higher affinity

than the natural substrate.

Lipid Mimicry: The hydrophobic fatty acid tail of Tunicamycin A1 (C14) anchors the

molecule into the hydrophobic groove of the enzyme, mimicking the Dolichol phosphate tail.

Sugar Mimicry: The Uracil-Tunicamine-GlcNAc core mimics the UDP-GlcNAc donor.

Irreversible Inhibition: Because Tunicamycin possesses a chemically stable structure

(lacking the labile pyrophosphate bond of the transition state), it binds tightly and does not

dissociate, effectively "jamming" the enzyme.

Pathway Diagram
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Caption: Mechanism of Action. Tunicamycin A1 competitively inhibits GPT, blocking the first

step of N-glycan biosynthesis and triggering the UPR.

Analytical Characterization Protocol
To verify the presence of Tunicamycin A1 in a commercial mixture (which typically contains

homologs A, B, C, and D), use the following LC-MS/MS methodology.

HPLC-MS/MS Method
Column: C18 Reverse Phase (e.g., X-Terra Phenyl or equivalent), 4.6 x 150 mm, 5 µm.
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Mobile Phase A: Acetonitrile.[5]

Mobile Phase B: 5 mM Ammonium Formate in water.

Gradient:

0-1 min: 20% A

1-10 min: Linear gradient to 80% A (Separates homologs based on hydrophobicity).

10-15 min: Hold 80% A.

Detection (MS/MS): Positive Ion Mode (ESI+).

Identification Criteria (Homolog A1)
Target the specific mass transitions for Tunicamycin A1 (

):

Parameter Value

Precursor Ion (M+H)+ 817.4 m/z

Product Ion 1 (Quant) 596.1 m/z (Loss of GlcNAc moiety)

Product Ion 2 (Qual) 578.1 m/z (Water loss from fragment)

Retention Time
Elutes first among the homologs (due to

shortest C14 tail).

Note: Homolog B (C15) will appear at 831 m/z, Homolog C (C16) at 845 m/z, and Homolog D

(C17) at 859 m/z.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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